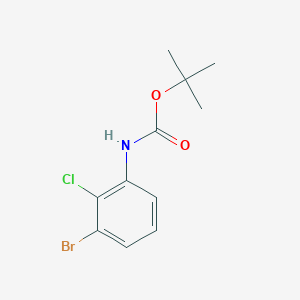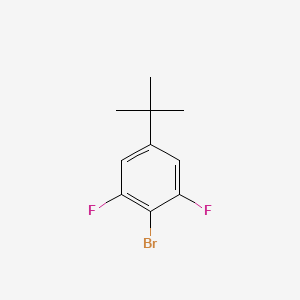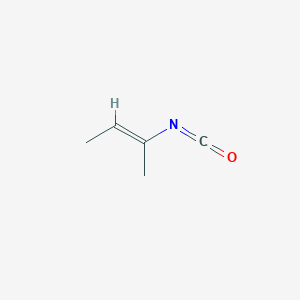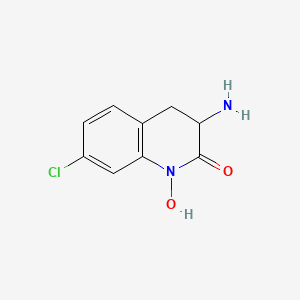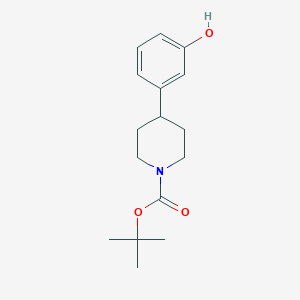amine](/img/structure/B13513782.png)
[2-(2,3-dihydro-1H-indol-1-yl)ethyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dihydro-1H-indol-1-yl)ethylamine: is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Méthodes De Préparation
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)ethylamine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another method involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Indole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert indole derivatives into their reduced forms.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products:
- Oxidized indole derivatives
- Reduced indole derivatives
- Substituted indole derivatives
Applications De Recherche Scientifique
Chemistry: Indole derivatives are used as building blocks in organic synthesis due to their versatile reactivity . Biology: They exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer properties . Medicine: Indole derivatives are used in the development of pharmaceuticals for treating diseases such as cancer and viral infections . Industry: They are used in the production of dyes, agrochemicals, and other industrial products .
Mécanisme D'action
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)ethylamine involves its interaction with specific molecular targets and pathways. Indole derivatives can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparaison Avec Des Composés Similaires
Indole: The parent compound of indole derivatives.
Tryptophan: An essential amino acid containing an indole ring.
Indole-3-acetic acid: A plant hormone derived from indole.
Uniqueness: 2-(2,3-dihydro-1H-indol-1-yl)ethylamine is unique due to its specific structure, which imparts distinct biological and chemical properties compared to other indole derivatives .
Propriétés
Formule moléculaire |
C11H16N2 |
|---|---|
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
2-(2,3-dihydroindol-1-yl)-N-methylethanamine |
InChI |
InChI=1S/C11H16N2/c1-12-7-9-13-8-6-10-4-2-3-5-11(10)13/h2-5,12H,6-9H2,1H3 |
Clé InChI |
BJKQSFDKXBILAH-UHFFFAOYSA-N |
SMILES canonique |
CNCCN1CCC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


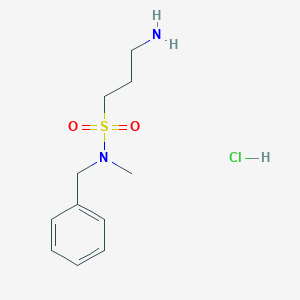
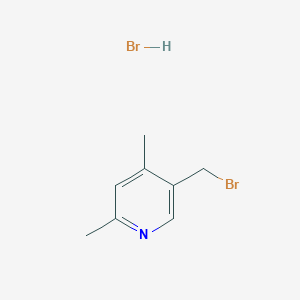
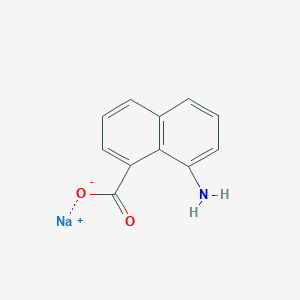
![9-(2,1,3-Benzothiadiazole-5-carbonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B13513719.png)
![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid](/img/structure/B13513726.png)
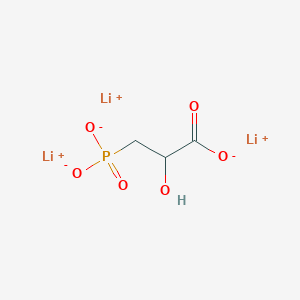
![9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B13513744.png)

